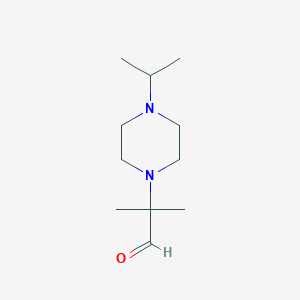
2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal
Übersicht
Beschreibung
The compound “2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal” is a complex organic molecule. It contains a piperazine ring, which is a heterocyclic amine, and an isopropyl group attached to the piperazine ring. Additionally, it has a propanal group, which is a type of aldehyde .
Molecular Structure Analysis
The molecule contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. It also has an isopropyl group, which is a branched alkyl group, and a propanal group, which contains a terminal carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would be primarily determined by the functional groups present. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation. The piperazine ring can also participate in various reactions, particularly those involving the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar aldehyde group and the piperazine ring could impact its solubility, boiling point, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Mechanochemical Applications
- Detoxification of Pharmaceuticals : Mechanochemistry has been explored for detoxifying expired pharmaceuticals, including those containing ibuprofen, which degrades into several compounds including 2-(4-(3-methylbutan-2-yl)phenyl)propan-1-ol, a compound structurally similar to 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal (Andini et al., 2012).
Synthesis of Novel Compounds
- Dual 5-HT1A/SSRI Activities : A series of compounds structurally similar to 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal were synthesized and evaluated for their dual 5-HT1A/5-HTT activities, which are relevant in the development of antidepressant drugs (Li et al., 2008).
Neuroprotective and Neurotrophic Effects
- Treatment of Neurodegenerative Diseases : A compound structurally related to 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal, 2-(cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, has shown potential in treating neurodegenerative diseases due to its neuroprotective properties and ability to induce neurite outgrowth (Elbrønd-Bek et al., 2011).
Antimicrobial Activity
- Development of Antimicrobial Agents : Novel derivatives of 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone, which are structurally similar to 2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal, were synthesized and demonstrated potent antimicrobial activities, potentially contributing to the development of new antibiotics (Zaidi et al., 2021).
Wirkmechanismus
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The piperazine ring is a common feature in many pharmaceuticals and can interact with various biological targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-2-(4-propan-2-ylpiperazin-1-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-10(2)12-5-7-13(8-6-12)11(3,4)9-14/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTWNTNSCQKWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196477 | |
| Record name | 1-Piperazineacetaldehyde, α,α-dimethyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylpiperazin-1-yl)-2-methylpropanal | |
CAS RN |
1788041-45-1 | |
| Record name | 1-Piperazineacetaldehyde, α,α-dimethyl-4-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazineacetaldehyde, α,α-dimethyl-4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501196477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



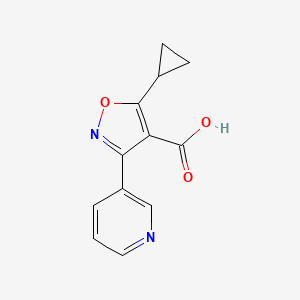
![(2R)-2-hydroxy-3-{[(S)-hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl]oxy}propyl tridecanoate](/img/structure/B1434459.png)



![3-Methyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434469.png)
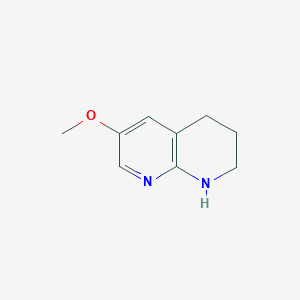
![(1R,2R,4S)-Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B1434471.png)
![Methyl 5-amino-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1434472.png)

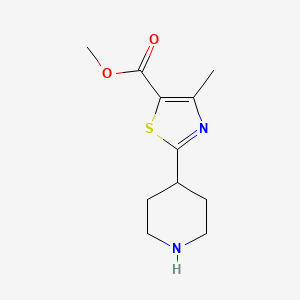
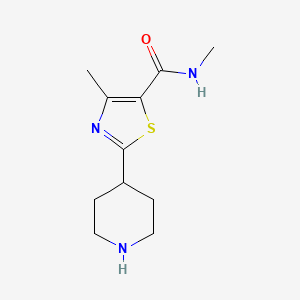
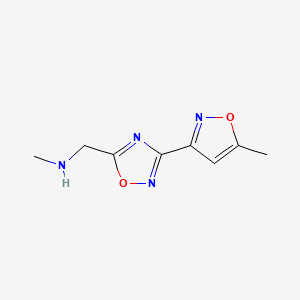
![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)